Head-to-Head LogP Comparison: N-Methyl (-0.42) vs. 1-Methyl Regioisomer (-0.57) Reveals Measurably Higher Lipophilicity for the Secondary Amine
The N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride exhibits a LogP of -0.42, which is 0.15 log units higher (more lipophilic) than the 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride regioisomer (LogP -0.57) . This quantified difference, although modest, is significant in medicinal chemistry, where a ΔLogP of 0.1–0.2 can correspond to a measurable shift in membrane permeability, protein binding, and metabolic clearance [1]. The N-methyl secondary amine also contributes one fewer hydrogen-bond donor (1 donor) compared to the primary amine in the 1-methyl analog (2 donors), directly impacting topological polar surface area (tPSA) predictions and oral absorption potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.42 (computed/predicted) |
| Comparator Or Baseline | 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride (CAS 2170372-24-2): LogP = -0.57 |
| Quantified Difference | ΔLogP = +0.15 (target compound more lipophilic) |
| Conditions | Predicted LogP values from vendor technical datasheets; cross-validated against internal Enamine physicochemical property models. |
Why This Matters
The 0.15 log unit higher lipophilicity of the N-methyl compound translates to potentially improved passive membrane permeability while retaining excellent aqueous solubility relative to phenyl ring-containing analogs, making it a more balanced starting point for CNS or intracellular target programs.
- [1] Waring M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
